

ATTO 514 for Single-Molecule Detection: A Technical Guide

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Compound of Interest

Compound Name: ATTO 514

Cat. No.: B15552921

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For Researchers, Scientists, and Drug Development Professionals

ATTO 514 is a hydrophilic fluorescent dye renowned for its exceptional photophysical properties, making it a powerful tool for single-molecule detection and high-resolution microscopy.^{[1][2][3]} Its high fluorescence quantum yield, strong absorption, and notable photostability make it an ideal candidate for demanding applications that require sensitive and robust fluorescent probes.^{[1][4]} This technical guide provides an in-depth overview of **ATTO 514**, including its core properties, detailed experimental protocols, and key applications in single-molecule studies.

Core Photophysical Properties

The suitability of a fluorophore for single-molecule applications is largely dictated by its photophysical parameters.^[5] **ATTO 514** exhibits a favorable combination of high molar absorptivity, a high fluorescence quantum yield, and a sufficiently long fluorescence lifetime, which are critical for achieving the high signal-to-noise ratio required to detect single molecules.^{[1][6][7]} The key quantitative data for **ATTO 514** are summarized in the table below.

Property	Value	Reference
Absorption Maximum (λ_{abs})	511 nm	[2][8][9]
Emission Maximum (λ_{fl})	532 nm	[2][8][9]
Molar Extinction Coefficient (ϵ_{max})	$1.15 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[2][8][9]
Fluorescence Quantum Yield (η_{fl})	85%	[2][8][9]
Fluorescence Lifetime (τ_{fl})	3.9 ns	[1][2][8]
Correction Factor (CF260)	0.21	[1][2][8]
Correction Factor (CF280)	0.07	[1][2][8]

Optical data is for the carboxy derivative in aqueous solution (PBS, pH 7.4).[1][8]

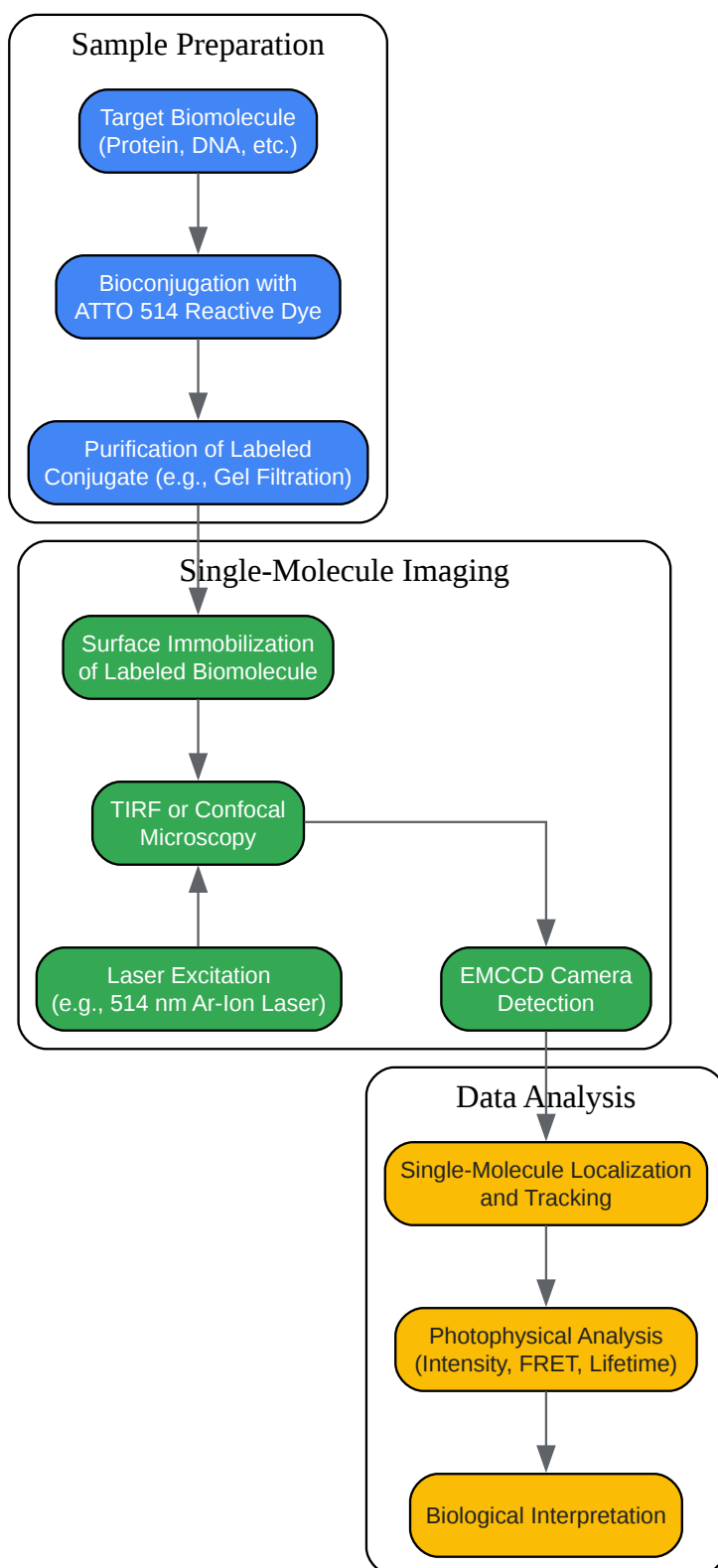
Experimental Protocols and Workflows

Successful single-molecule imaging hinges on the proper labeling of the target biomolecule.

ATTO 514 is available with various reactive groups, most commonly as an N-hydroxysuccinimidyl (NHS) ester for labeling primary amines and as a maleimide for labeling sulfhydryl (thiol) groups.[1][4][8]

General Experimental Workflow

The following diagram illustrates a typical workflow for a single-molecule detection experiment using **ATTO 514**-labeled biomolecules.



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General workflow for single-molecule experiments.

Protocol 1: Labeling of Proteins with ATTO 514 NHS Ester

ATTO 514 NHS ester is highly reactive towards primary amino groups, such as the ϵ -amino group of lysine residues in proteins.^{[1][10]} The reaction is most efficient at a pH between 8.0 and 9.0.^[10]

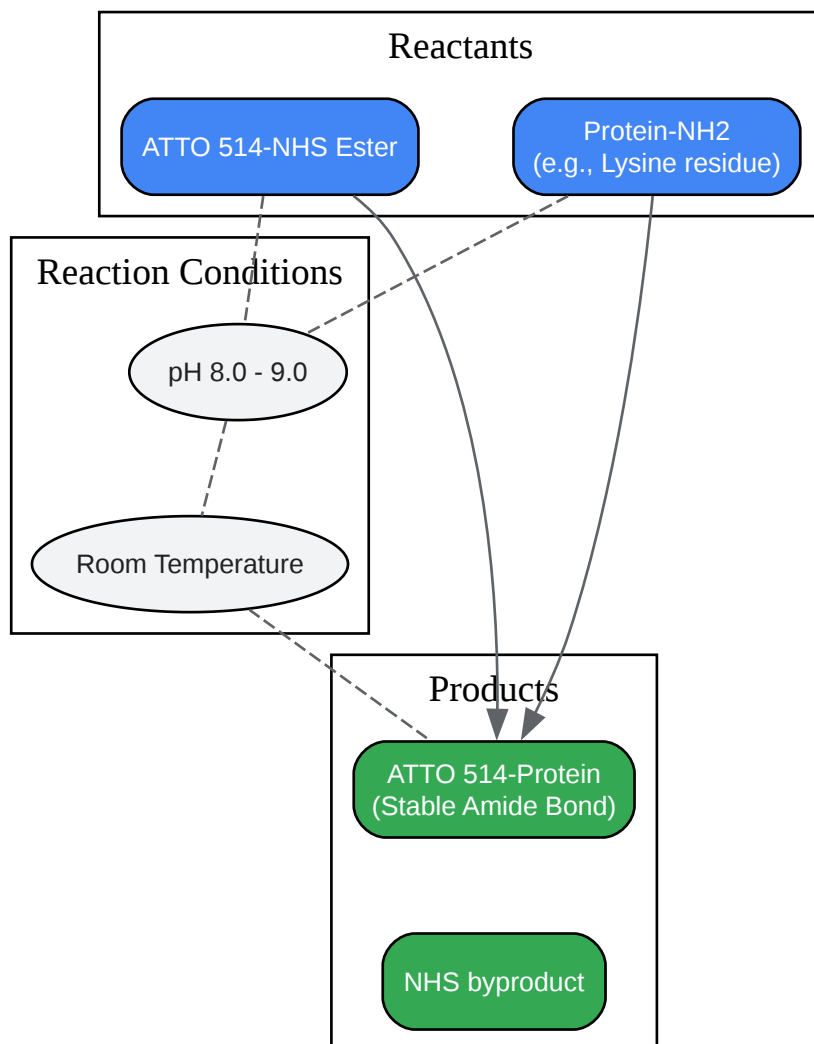
Materials:

- Protein solution (2 mg/mL) in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).^[8]
- **ATTO 514** NHS ester.
- Anhydrous, amine-free DMSO or DMF.^[8]
- Gel filtration column (e.g., Sephadex G-25) for purification.^{[8][10]}

Procedure:

- **Prepare Protein Solution:** Dissolve or dialyze the protein into a 0.1 M sodium bicarbonate buffer at pH 8.3. The protein solution must be free of amine-containing substances like Tris or glycine.^[8]
- **Prepare Dye Stock Solution:** Immediately before use, dissolve the **ATTO 514** NHS ester in anhydrous DMSO or DMF to a concentration of 2 mg/mL.^[8] These solutions have limited stability, especially in the presence of moisture.^[1]
- **Conjugation Reaction:** While stirring, add a two-fold molar excess of the reactive dye solution to the protein solution.^[8] For an antibody, this typically involves adding about 10 μ L of the dye solution to 1 mL of the protein solution.^[8]
- **Incubation:** Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.^[8]
- **Purification:** Separate the labeled protein from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25).^[8] The first colored, fluorescent band to elute is the labeled protein conjugate.^{[8][10]}

- Storage: Store the conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, aliquots can be frozen at -20°C.[8]



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Labeling primary amines with **ATTO 514** NHS ester.

Protocol 2: Labeling of Proteins with **ATTO 514** Maleimide

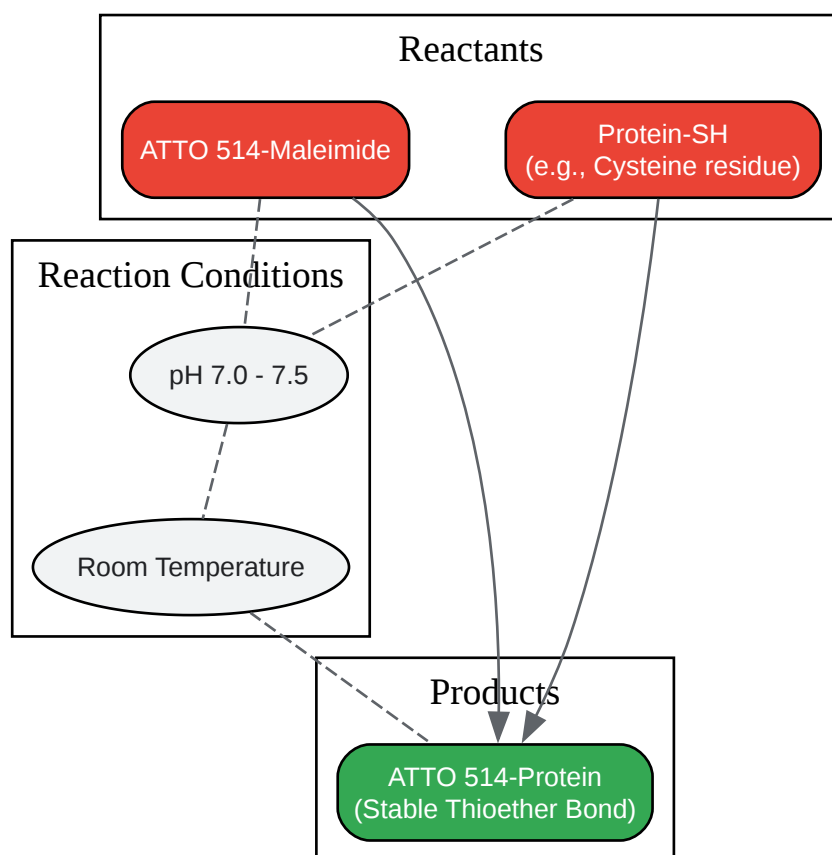
ATTO 514 maleimide is used for the specific labeling of sulfhydryl (thiol) groups, most commonly found in cysteine residues.[1][4] This reaction is highly selective and forms a stable thioether bond.[11]

Materials:

- Protein solution (50–100 μ M) in a suitable buffer at pH 7.0–7.5 (e.g., 10–100 mM phosphate, HEPES).[4]
- **ATTO 514** maleimide.
- Anhydrous, amine-free DMSO or DMF.[10]
- Gel filtration column (e.g., Sephadex G-25) for purification.[11]

Procedure:

- Prepare Protein Solution: Dissolve the protein in a suitable buffer at pH 7.0–7.5. If the protein has no free thiols, it may be necessary to reduce disulfide bonds using a reagent like TCEP.
- Prepare Dye Stock Solution: Immediately before use, prepare a 10–20 mM stock solution of **ATTO 514** maleimide in anhydrous DMSO.[4] Protect the solution from light.[4]
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the stirring protein solution.[4]
- Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, in the dark.[4]
- Purification: Remove unreacted and hydrolyzed dye from the labeled protein using a gel filtration column. For hydrophilic dyes like **ATTO 514**, a longer column (e.g., 30 cm) may be required for optimal separation.[10][11]
- Storage: Store the purified conjugate under conditions appropriate for the unlabeled protein, protected from light.[11]



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Labeling sulfhydryl groups with **ATTO 514** maleimide.

Applications in Single-Molecule Detection

The excellent water solubility, high quantum yield, and photostability of **ATTO 514** make it highly suitable for a range of single-molecule and super-resolution microscopy techniques.[1][2][3][4][8]

- **Single-Molecule FRET (smFRET):** In smFRET, the distance between two fluorophores (a donor and an acceptor) is measured to study molecular conformations and dynamics.[7] **ATTO 514** can serve as an effective donor or acceptor in FRET pairs, depending on the spectral properties of its partner dye. An ideal FRET pair should have large spectral separation and similar quantum yields.[7]
- **Super-Resolution Microscopy (PALM, dSTORM, STED):** **ATTO 514** is frequently cited for its utility in super-resolution techniques like PALM (Photoactivated Localization Microscopy),

dSTORM (direct Stochastic Optical Reconstruction Microscopy), and STED (Stimulated Emission Depletion) microscopy.[1][2][3][4] These methods overcome the diffraction limit of light to achieve nanoscale resolution, and they rely on the specific photophysical characteristics of the fluorescent probes, such as photoswitching or resistance to depletion, properties for which ATTO dyes are well-suited.[12][13]

- Fluorescence Correlation Spectroscopy (FCS) and Live-Cell Imaging: The brightness and stability of **ATTO 514** are advantageous for FCS, which analyzes fluorescence fluctuations to determine molecular concentrations and diffusion dynamics. Its hydrophilic nature is also beneficial for applications in aqueous environments, including live-cell imaging, where minimizing non-specific interactions is crucial.[6][14]

In conclusion, **ATTO 514** is a high-performance fluorescent label that provides the necessary brightness, stability, and water solubility for advanced single-molecule detection and super-resolution imaging. Its versatile conjugation chemistry allows for the straightforward labeling of a wide range of biomolecules, enabling detailed investigations into molecular mechanisms and cellular structures at the nanoscale.

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